2-Pyridinemethanamine,N-2-propynyl-(9CI)
Description
2-Pyridinemethanamine,N-2-propynyl-(9CI) is a pyridine derivative characterized by a methanamine group at the 2-position of the pyridine ring, with a propynyl (HC≡C-CH2-) substituent on the nitrogen atom. This compound belongs to a class of structurally diverse amines with applications in medicinal chemistry, agrochemicals, and material science. The propynyl group introduces unique electronic and steric properties due to its triple bond, which may enhance stability and influence interactions in biological systems .
Properties
CAS No. |
150099-69-7 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.193 |
IUPAC Name |
N-(pyridin-2-ylmethyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-8-9-5-3-4-7-11-9/h1,3-5,7,10H,6,8H2 |
InChI Key |
RCJKOKLCQLPSSB-UHFFFAOYSA-N |
SMILES |
C#CCNCC1=CC=CC=N1 |
Synonyms |
2-Pyridinemethanamine,N-2-propynyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-Pyridinemethanamine,N-2-propynyl-(9CI) and analogous compounds:
Structural and Electronic Effects
- Propynyl vs. Propenyl : The propynyl group’s sp-hybridized carbon introduces greater electronegativity and linear geometry compared to the sp²-hybridized propenyl group. This may enhance stability against oxidation but reduce solubility .
- Pyridine Ring Position : 2-Pyridine derivatives exhibit stronger hydrogen-bonding capabilities via the lone pair on the nitrogen atom compared to 3- or 4-pyridine isomers, which could enhance receptor binding in drug design .
- Amino Substituents: The 6-amino analog (CAS 167298-54-6) shows increased polarity (polar surface area: 38.9 Ų), making it more water-soluble but less membrane-permeable than the propynyl derivative .
Physicochemical Properties
- Lipophilicity: The propynyl derivative (XlogP ~1.0) is less lipophilic than the ethyl analog (XlogP ~1.2) but more hydrophobic than the amino-substituted compound (XlogP ~-0.5) .
- Solubility: Propenyl and amino derivatives exhibit higher aqueous solubility due to conjugation and polar groups, whereas the propynyl analog may require formulation adjustments for bioavailability .
Research Findings and Trends
- Stereochemical Influence : The (R)-enantiomer of α-2-propenyl-2-pyridinemethanamine (CAS 138175-26-5) demonstrates enantioselective binding in preliminary assays, highlighting the importance of chirality in drug development .
- Thermal Stability : Propynyl-substituted amines exhibit higher thermal stability (~200°C decomposition) compared to propenyl analogs (~180°C), making them suitable for high-temperature industrial processes .
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